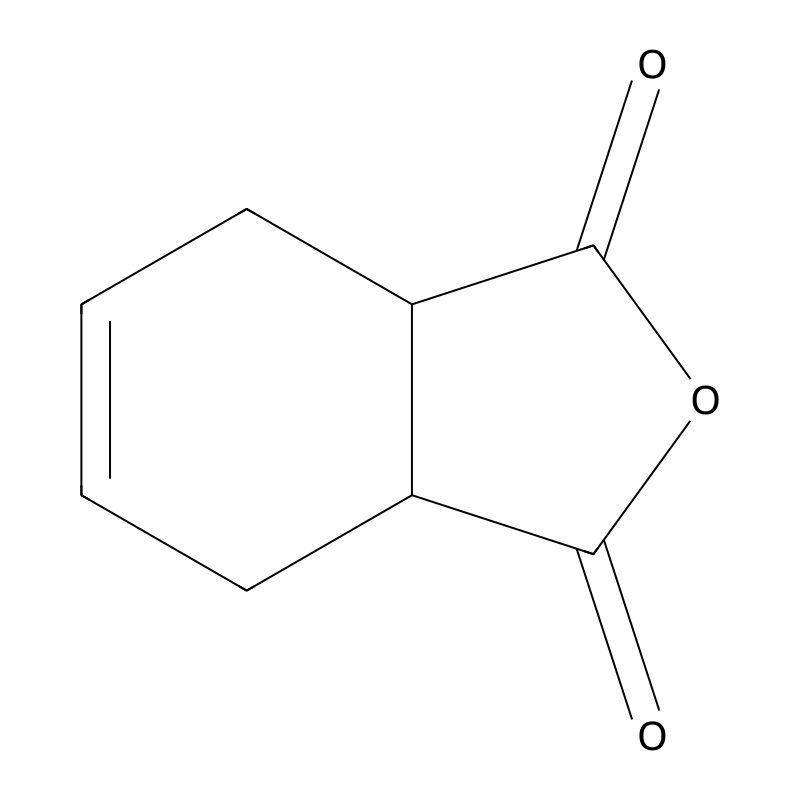

1,2,3,6-Tetrahydrophthalic anhydride

C6H8(CO)2O

C8H8O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H8(CO)2O

C8H8O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1,600 mg/L at 25 °C (est)

Solubility in water: reaction

Synonyms

Canonical SMILES

Curing Agent for Epoxides

THPA, particularly cis-THPA, is a well-known curing agent for epoxy resins. When mixed with an epoxy resin, THPA reacts with the epoxide groups, forming a crosslinked network and hardening the resin. This property makes THPA valuable for various applications, including:

- Preparation of thermoset polymers: THPA-cured epoxies exhibit good mechanical properties, chemical resistance, and thermal stability, making them suitable for various industrial applications, such as coatings, adhesives, and composites [, ].

- Encapsulation and embedding materials: THPA-cured epoxies are used for encapsulating and embedding electronic components and biological samples due to their good electrical insulation properties and dimensional stability [].

Chemical Modifier in Polymer Science

THPA can be used as a chemical modifier for polymers, particularly polystyrene. Through a process called Friedel-Crafts acylation, THPA reacts with polystyrene, introducing functional groups that enhance the polymer's properties. For instance, studies have shown that THPA modification can improve the thermal stability of polystyrene, making it more resistant to degradation at high temperatures [].

Reactant for Organic Synthesis

THPA serves as a reactant for the synthesis of various organic compounds. Some notable examples include:

- Synthesis of cis-tetrahydroisoindole-1,3-dione derivatives: These compounds have potential applications in the development of new pharmaceuticals and functional materials [].

- Synthesis of cyclic diimides: Cyclic diimides are important building blocks for the synthesis of various polymers and functional molecules [].

1,2,3,6-Tetrahydrophthalic anhydride is a cyclic anhydride with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol. It is also known by various names, including cis-4-Cyclohexene-1,2-dicarboxylic anhydride and cis-3a,4,7,7a-Tetrahydro-1,3-isobenzofurandione. This compound is characterized by its unique bicyclic structure, which includes a five-membered anhydride ring fused to a cyclohexene moiety .

THPA is a hazardous material and should be handled with appropriate precautions. It is a skin, eye, and respiratory irritant []. Inhalation can cause respiratory problems such as coughing, wheezing, and shortness of breath. Skin contact can lead to irritation, redness, and burns. THPA is also a suspected respiratory sensitizer, meaning repeated exposure may increase allergic response.

Proper handling procedures include:

- Wearing personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling THPA.

- Working in a well-ventilated area.

- Avoiding contact with skin, eyes, and clothing.

- Washing hands thoroughly after handling.

- Following safe disposal practices according to local regulations.

- Hydrolysis: Reacts with water to form 1,2,3,6-tetrahydrophthalic acid.

- Diels-Alder Reaction: Can be synthesized from butadiene and maleic anhydride through a Diels-Alder reaction.

- Polymerization: Acts as a curing agent for epoxy resins and can participate in cross-linking reactions with various polymers .

Research indicates that 1,2,3,6-tetrahydrophthalic anhydride exhibits significant biological activity. It is classified as highly toxic and can cause severe irritation to skin and eyes. Additionally, it may provoke allergic reactions upon exposure. Its toxicological profile necessitates careful handling in laboratory and industrial settings .

The primary synthesis method for 1,2,3,6-tetrahydrophthalic anhydride involves the Diels-Alder reaction between butadiene and maleic anhydride. This reaction typically occurs under heat and pressure conditions to facilitate the cycloaddition process. Alternative methods may include:

- Thermal rearrangement of phthalic anhydride derivatives.

- Catalytic hydrogenation of phthalic anhydride .

Studies on the interactions of 1,2,3,6-tetrahydrophthalic anhydride with biological systems reveal its potential for causing sensitization and irritation. Its corrosive nature poses risks when in contact with skin or mucous membranes. Research continues to explore its interaction with various biological pathways to better understand its toxicity profile and potential therapeutic uses .

Several compounds share structural similarities with 1,2,3,6-tetrahydrophthalic anhydride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phthalic Anhydride | C₈H₄O₃ | Commonly used in plastic production; less toxic. |

| Maleic Anhydride | C₄H₂O₃ | Used in resin production; more reactive than tetrahydrophthalic anhydride. |

| Succinic Anhydride | C₄H₄O₃ | Less complex structure; used as a building block in organic synthesis. |

| 1,2-Cyclohexanedicarboxylic Acid | C₈H₁₄O₄ | A dicarboxylic acid counterpart; lacks the anhydride functionality. |

1,2,3,6-Tetrahydrophthalic anhydride stands out due to its unique bicyclic structure that combines both the characteristics of cyclohexene and phthalic derivatives . Its specific reactivity and applications in polymer chemistry further distinguish it from these similar compounds.

Physical Description

DryPowder; Liquid; OtherSolid

WHITE CRYSTALLINE POWDER.

Color/Form

XLogP3

Boiling Point

Flash Point

157 °C o.c.

Vapor Density

Density

1.4 g/cm³

LogP

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 1

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

26266-63-7

13149-03-6

Associated Chemicals

Methyltetrahydrophthalic anhydride;26590-20-5

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Plastic material and resin manufacturing

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: ACTIVE

1,3-Isobenzofurandione, tetrahydro-: ACTIVE